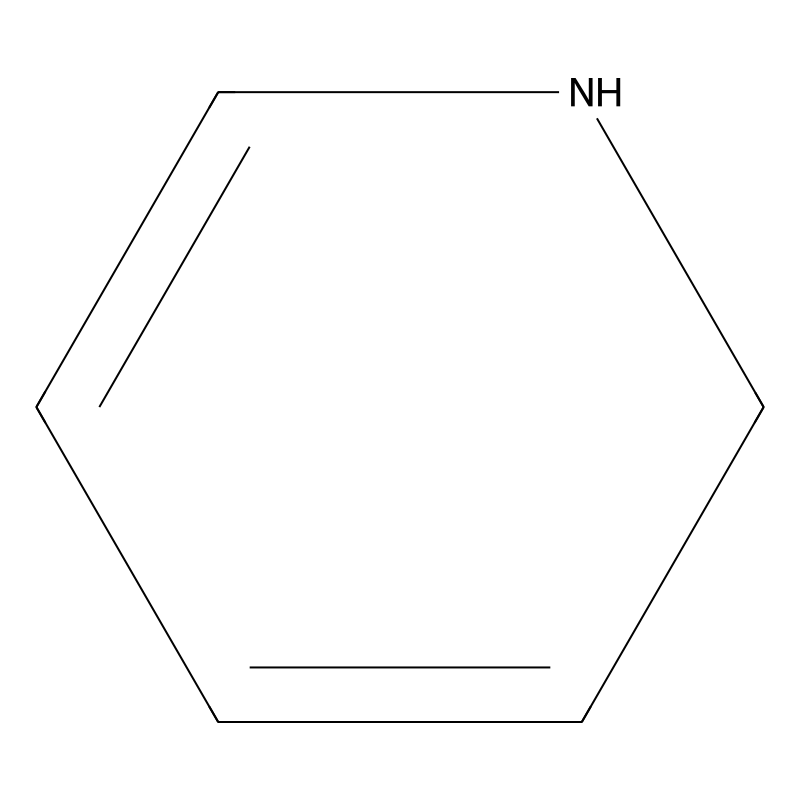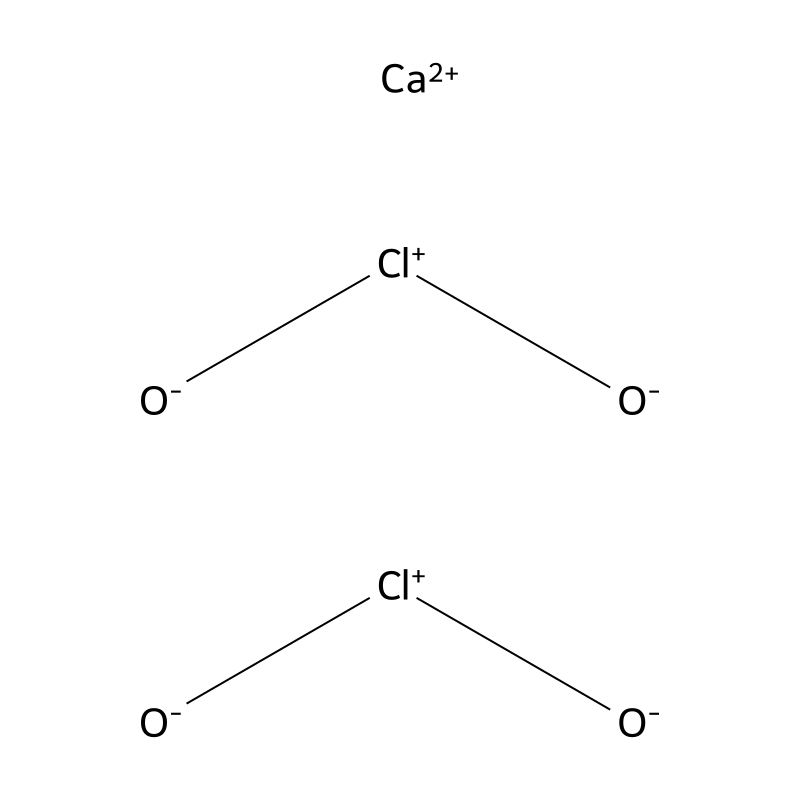2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is a zwitterionic compound widely recognized for its buffering capacity in biological systems. It features a central propane-1,3-diol structure with two bis(2-hydroxyethyl)amino groups and a hydroxymethyl substituent. This compound is particularly valued in biochemical research and laboratory applications due to its ability to maintain stable pH levels in solutions, which is crucial for various enzymatic reactions and cell culture systems.
Tris-HCl does not directly participate in biological processes. Its primary function is to maintain a constant pH by buffering the solution. This creates a stable environment for enzymes and other biomolecules to function optimally. By preventing large fluctuations in pH, Tris-HCl helps preserve the structure and activity of these molecules [].
Buffering Agent:
Bis-Tris hydrochloride, also known as Bis-Tris propane, is primarily used as a buffering agent in scientific research. Its pKa (acid dissociation constant) of 6.46 at 25°C makes it suitable for maintaining a stable pH in the range of 5.5 to 7.5 [PubChem, ""]. This property is crucial for various biochemical and biological experiments, where maintaining a consistent pH is essential for optimal enzyme activity and other biological processes.
Glass Electrode Calibration:
Bis-Tris hydrochloride can also be used for the calibration of glass electrodes, which are instruments used to measure the pH of solutions. Its well-defined pKa allows for accurate calibration, ensuring reliable pH measurements in subsequent experiments [ECHA, ""].
Research Applications:
Beyond its primary functions as a buffer and calibration agent, Bis-Tris hydrochloride finds applications in various scientific research fields, including:
- Protein crystallography: Bis-Tris can be used in crystallization buffers to improve the formation of protein crystals, which are essential for studying protein structure and function.
- Cell culture: Bis-Tris buffers can be used in cell culture media to maintain a stable pH, promoting optimal cell growth and function.
- Enzyme assays: Bis-Tris buffers can be used in enzyme assays to maintain a constant pH, ensuring accurate measurement of enzyme activity.
- Buffering Reactions: The presence of amino and hydroxyl groups allows it to act as a buffer, effectively resisting changes in pH when acids or bases are added. This property is vital for maintaining the stability of biological assays.
- Hydrogen Bonding: The hydroxyl groups can engage in hydrogen bonding, which can influence the solubility and interaction of the compound with other molecules in solution .
- Complex Formation: It can form complexes with metal ions, which may be beneficial in various biochemical assays .
Biologically, 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride has been shown to:
- Stabilize Proteins: By maintaining pH levels, it helps stabilize protein structures, preventing denaturation during experimental procedures .
- Support Cell Culture: Its buffering capacity makes it suitable for use in cell culture media, ensuring optimal conditions for cell growth and metabolism .
Several synthesis methods have been documented for producing 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride:
- Alkylation of Amino Alcohols: This method involves the alkylation of bis(2-hydroxyethyl)amine with appropriate alkyl halides under controlled conditions.
- Hydrochloride Salt Formation: The hydrochloride salt can be formed by reacting the base form of the compound with hydrochloric acid, enhancing its solubility in water .
The primary applications of this compound include:
- Buffering Agent: Widely used in biochemical laboratories for maintaining pH levels during experiments.
- Pharmaceutical Formulations: Utilized as an excipient in drug formulations to stabilize active ingredients.
- Biochemical Assays: Employed in various assays that require precise pH control for accurate results .
Research has shown that 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride interacts favorably with various biomolecules:
- Proteins: It modulates protein stability by maintaining optimal pH conditions during experiments.
- Metal Ions: Studies indicate its ability to form stable complexes with metal ions, which can be crucial for enzymatic activity and other biochemical processes .
Several compounds share structural similarities or functional roles with 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Bis-Tris | C8H19NO | Effective buffering agent across a wide pH range (6.0 - 8.0). |
| N,N-Bis(2-hydroxyethyl)glycine | C6H13N1O4 | Functions similarly but has a different amino acid composition. |
| 2-Amino-2-methylpropanediol | C5H13NO3 | Used primarily as a buffer but lacks the hydroxymethyl group which influences solubility. |
Uniqueness of 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol Hydrochloride
This compound's unique combination of two bis(2-hydroxyethyl)amino groups and a hydroxymethyl substituent distinguishes it from other buffering agents. Its specific structural attributes contribute to its effectiveness in stabilizing pH across a broader range of biological conditions compared to similar compounds.
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








